molecular formula C22H19FN6O5 B2526797 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1207013-93-1

1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2526797
CAS No.: 1207013-93-1
M. Wt: 466.429
InChI Key: PKHHXOALSBVDOR-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic scaffold combining a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core with a 1,2,4-oxadiazole substituent at the 1-position and a 3-fluorophenyl group at the 5-position. The oxadiazole moiety is further substituted with a 4-ethoxy-3-methoxyphenyl group, contributing to its steric bulk and electronic diversity . Its synthesis likely involves multi-step heterocyclization, as inferred from analogous compounds (e.g., triazole-thiadiazinones synthesized via reactions with monochloroacetic acid or phenylisothiocyanate ). Characterization methods include NMR, IR, and mass spectrometry, with crystallographic validation tools like SHELXL and ORTEP employed for structural confirmation in related molecules.

Properties

IUPAC Name

3-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O5/c1-3-33-15-8-7-12(9-16(15)32-2)20-24-17(34-26-20)11-28-19-18(25-27-28)21(30)29(22(19)31)14-6-4-5-13(23)10-14/h4-10,18-19H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHHXOALSBVDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=CC=C5)F)N=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic synthesisReaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in pharmaceutical applications due to its ability to interact with various biological targets. Its structural characteristics allow it to inhibit specific enzymes and pathways involved in disease processes.

Mechanism of Action:

  • Enzyme Inhibition: The compound can bind to enzymes such as kinases and proteases, inhibiting their activity. This inhibition is crucial for the development of therapies targeting cancer and other diseases characterized by abnormal enzyme activity.
  • Signaling Pathways: It can interfere with critical signaling pathways like the MAPK/ERK pathway. This interference leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that compounds similar to this one exhibit antimicrobial properties against various pathogens. The presence of the oxadiazole ring enhances the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Case Studies:

  • A study demonstrated that derivatives of oxadiazoles showed significant antifungal activity against several clinically relevant fungal species. The incorporation of phenyl groups contributes to enhanced lipophilicity and membrane penetration .

Agricultural Applications

The compound may also find applications in agriculture as a potential agrochemical. Its ability to inhibit specific biological pathways could be leveraged to develop new pesticides or herbicides.

Research Findings:

  • Compounds with similar structures have been evaluated for their effectiveness against plant pathogens. These studies highlight the potential for developing environmentally friendly agricultural chemicals that target specific pests without harming beneficial organisms.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the pyrrolo[3,4-d][1,2,3]triazole core are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application, whether it is inhibiting a particular enzyme in cancer cells or modulating receptor activity in inflammatory pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Pyrrolo-Triazole-Dione Derivatives

The target compound’s closest analogs differ in substituent groups on the oxadiazole and phenyl rings. Key examples include:

Compound ID Oxadiazole Substituent Phenyl Substituent Key Features Reference
Target Compound 4-ethoxy-3-methoxyphenyl 3-fluorophenyl Meta-fluorine enhances electronegativity; ethoxy/methoxy groups improve lipophilicity
CAS 1171668-31-7 4-chlorophenyl 3-fluoro-4-methylphenyl Chlorine increases hydrophobicity; methyl group may enhance metabolic stability
Compound from 4-ethoxy-3-methoxyphenyl 4-ethylphenyl Para-ethyl group increases steric bulk, potentially reducing solubility

Structural Implications :

  • Substituent Position : Meta-substitution (3-fluorophenyl) vs. para-substitution (4-ethylphenyl) alters molecular dipole moments and steric interactions, impacting solubility and bioavailability.
Comparison with Heterocyclic Scaffolds
  • Triazolo-Thiadiazinones (): These compounds exhibit fused triazole-thiadiazine rings, differing from the target’s pyrrolo-triazole-dione core.
  • Ferrocene-Triazole Hybrids () : Ferrocene moieties introduce redox activity, absent in the target compound, but shared triazole components suggest possible overlap in synthetic strategies (e.g., click chemistry) .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are unavailable, structurally related molecules offer insights:

  • 1,2,4-Triazole Derivatives (): Exhibit antinociceptive, anticancer, and antiviral activities. The target’s 1,2,3-triazole core may confer similar properties, albeit with altered pharmacokinetics due to its oxadiazole and pyrrolo-dione groups .
  • Similarity Indexing () : Computational methods like Tanimoto coefficient analysis (~70% similarity threshold) could identify analogs with shared pharmacophores, guiding activity predictions .

Biological Activity

The compound 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Structural Characteristics

The compound features multiple functional groups including an oxadiazole ring and a pyrrolo-triazole moiety. These structural elements contribute to its diverse biological activities.

PropertyValue
Molecular Formula C28H26N4O5
Molecular Weight 498.5 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes such as kinases and proteases. For example, it can interfere with the MAPK/ERK signaling pathway which is crucial for cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that the compound can activate apoptotic pathways in cancer cells by increasing p53 expression levels and promoting caspase activation .

Anticancer Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:

  • In vitro studies on MCF-7 breast cancer cells revealed that compounds similar to this structure increased apoptosis markers significantly .
  • The presence of the oxadiazole ring enhances lipophilicity and allows better membrane permeability which is advantageous for targeting cancer cells effectively.

Antimicrobial Activity

The compound's derivatives have also shown promising antimicrobial effects:

  • Compounds containing the oxadiazole unit have been reported to possess antibacterial activity against various strains including Bacillus cereus and Staphylococcus aureus. .

Antiparasitic Activity

Recent studies highlight the potential of oxadiazole derivatives against Plasmodium falciparum, the causative agent of malaria. One study noted an IC50 value of 0.034 µM for a related compound against chloroquine-sensitive strains .

Study 1: Anticancer Properties

A study published in MDPI explored the anticancer effects of oxadiazole derivatives. The results indicated that these compounds could significantly inhibit cell growth in various cancer cell lines with IC50 values comparable to established chemotherapeutics like Tamoxifen .

Study 2: Antimicrobial Efficacy

A series of synthesized oxadiazole compounds were tested for their antimicrobial activity. The results showed high efficacy against gram-positive bacteria compared to gram-negative strains. These findings suggest that modifications in the oxadiazole structure can enhance antimicrobial properties significantly .

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